

Gemilukast: A Statistical and Comparative Analysis for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Gemilukast** (ONO-6950), a dual cysteinyl leukotriene receptor 1 and 2 (CysLT1 and CysLT2) antagonist, with other leukotriene receptor antagonists, primarily Montelukast. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.

Comparative Efficacy and Potency

Gemilukast has been developed as a therapeutic agent for asthma, distinguishing itself from other leukotriene receptor antagonists by its dual antagonism of both CysLT1 and CysLT2 receptors.[1] This dual-action is hypothesized to offer broader and more potent anti-inflammatory and bronchodilatory effects compared to single CysLT1 antagonists like Montelukast.

Preclinical Data

In preclinical studies, **Gemilukast** has demonstrated potent antagonist activity. In vitro assays showed IC50 values of 1.7 nM for human CysLT1 and 25 nM for human CysLT2.[1][2] For comparison, Montelukast's IC50 for the CysLT1 receptor is 0.46 nM.[2]

In vivo studies using guinea pig models of asthma have shown that **Gemilukast** dose-dependently attenuates LTC4-induced bronchoconstriction, with a more significant effect at higher doses (1 mg/kg or more) compared to Montelukast.[2] Furthermore, at a dose of 3



mg/kg, **Gemilukast**'s inhibitory effect on ovalbumin (OVA)-induced bronchoconstriction was significantly greater than that of Montelukast alone and comparable to a combination therapy of Montelukast and a selective CysLT2 receptor antagonist.

Compound	Target(s)	IC50 (Human)	In Vivo Model (Guinea Pig)	Key Findings
Gemilukast (ONO-6950)	CysLT1 and CysLT2	CysLT1: 1.7 nM CysLT2: 25 nM	LTC4-induced bronchoconstricti on	Stronger inhibition than Montelukast at ≥1 mg/kg.
OVA-induced bronchoconstricti on	At 3 mg/kg, significantly greater inhibition than Montelukast alone.			
Montelukast	CysLT1	0.46 nM	LTC4-induced bronchoconstricti on	Partial or negligible inhibition of LTC4-induced airway responses.

Clinical Data

A key clinical trial (NCT01551147) directly compared the efficacy of **Gemilukast** (200 mg) and Montelukast (10 mg) against a placebo in patients with mild allergic asthma. The study utilized a three-way crossover design where subjects underwent an allergen challenge.

The primary outcomes were the effects on the early asthmatic response (EAR) and the late asthmatic response (LAR) following the allergen challenge. The results indicated that **Gemilukast** significantly attenuated both the EAR and LAR compared to the placebo. However, the study found no significant differences between the effects of **Gemilukast** and Montelukast on these responses.



Treatment	Dose	Effect on Early Asthmatic Response (EAR) vs. Placebo	Effect on Late Asthmatic Response (LAR) vs. Placebo	Comparison to Montelukast
Gemilukast (ONO-6950)	200 mg	Significant attenuation	Significant attenuation	No significant difference
Montelukast	10 mg	Significant attenuation	Significant attenuation	No significant difference
Placebo	N/A	Baseline	Baseline	N/A

An in-silico study also compared the binding affinity of **Gemilukast**, Montelukast, and Zafirlukast to CysLTR1, P2Y12, and PPAR-y. This computational analysis suggested that Montelukast has a stronger binding affinity to CysLTR1 and PPAR-y than **Gemilukast** and Zafirlukast, potentially indicating a more potent cardioprotective role.

Experimental Protocols

Detailed experimental protocols for the clinical trial NCT01551147 are not fully publicly available. However, based on the study's registration and general protocols for allergen challenge studies, a representative methodology can be outlined.

Allergen Challenge Protocol (Based on NCT01551147 Design)

- 1. Subject Screening and Eligibility:
- Inclusion Criteria: Patients aged 18 to 60 with a history of bronchial asthma for at least 6 months, a Forced Expiratory Volume in 1 second (FEV1) of ≥ 70% of predicted, and a demonstrated early and late asthmatic response to a screening allergen challenge.
- Exclusion Criteria: History of life-threatening asthma, recent respiratory tract infection or asthma exacerbation, and other significant medical conditions.
- Study Design:

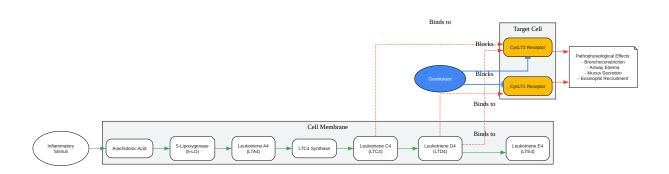


- A randomized, double-blind, three-way crossover study.
- Each patient undergoes three 8-day treatment periods, receiving either Gemilukast (200 mg), Montelukast (10 mg), or a placebo once daily.
- 3. Allergen and Methacholine Challenges:
- On day 7 of each treatment period, an allergen inhalation challenge is performed 2 hours after the dose.
- FEV1 is measured at baseline and at regular intervals for up to 7 hours post-challenge to assess the EAR and LAR.
- A methacholine challenge is performed before and after the allergen challenge to measure airway hyperresponsiveness.
- 4. Sputum Analysis:
- Sputum is induced and collected before and after the allergen challenge to quantify eosinophil counts as a marker of airway inflammation.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of cysteinyl leukotrienes and the mechanism of action of **Gemilukast**, as well as a typical experimental workflow for an allergen challenge study.

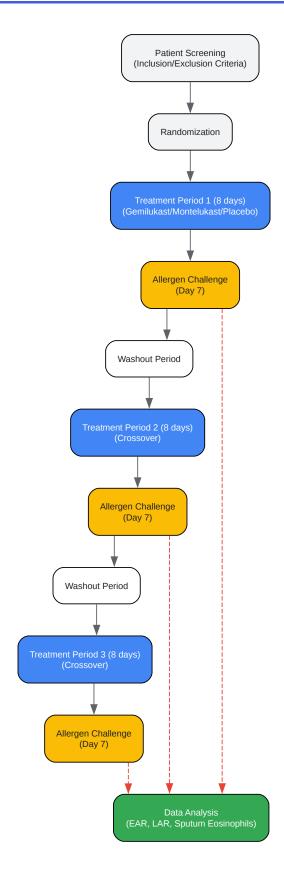




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Caption: Gemilukast's dual antagonism of CysLT1 and CysLT2 receptors.





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Caption: Crossover design for an allergen challenge clinical trial.



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